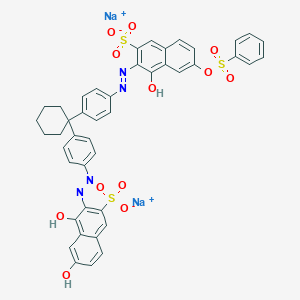

Acid red 163

Description

Properties

CAS No. |

13421-53-9 |

|---|---|

Molecular Formula |

C44H34N4Na2O12S3 |

Molecular Weight |

952.9 g/mol |

IUPAC Name |

disodium;3-[[4-[1-[4-[[7-(benzenesulfonyloxy)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C44H36N4O12S3.2Na/c49-33-19-9-27-23-38(61(52,53)54)40(42(50)36(27)25-33)47-45-31-15-11-29(12-16-31)44(21-5-2-6-22-44)30-13-17-32(18-14-30)46-48-41-39(62(55,56)57)24-28-10-20-34(26-37(28)43(41)51)60-63(58,59)35-7-3-1-4-8-35;;/h1,3-4,7-20,23-26,49-51H,2,5-6,21-22H2,(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2 |

InChI Key |

DLMKCDGEDBPAFO-UHFFFAOYSA-L |

SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

13421-53-9 |

Origin of Product |

United States |

Synthetic Pathways and Functionalization of Acid Red 163

Advanced Manufacturing Methodologies for Acid Red 163

The manufacturing of this compound is a well-defined process rooted in classical azo dye chemistry, involving diazotization, coupling, and a final esterification step. While the fundamental chemistry remains consistent, modern manufacturing applies advanced process control and optimization strategies to enhance yield, purity, and environmental performance.

The conventional synthesis pathway for this compound can be described in three main stages:

Double Diazotization: The process commences with the bis-diazotization of a primary aromatic diamine, specifically 1,1-Bis(4-aminophenyl)cyclohexane. cenmed.comfishersci.catci-chemical-trading.com This reaction is typically carried out in an aqueous acidic medium, using sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting bis-diazonium salt. nih.govrsc.org Precise temperature and stoichiometric control are critical during this phase to prevent premature decomposition of the highly reactive diazonium groups.

Azo Coupling: The freshly prepared bis-diazonium salt is then reacted with a coupling component. For this compound, two molar equivalents of 4,6-Dihydroxynaphthalene-1-sulfonic acid are used. nih.govlabsolu.ca This electrophilic aromatic substitution reaction is highly pH-dependent. The coupling is performed under specific pH conditions to direct the azo bond formation to the desired position on the naphthalene (B1677914) ring, ortho to the hydroxyl group. imrpress.com

Esterification: In the final step, the resulting disazo compound undergoes esterification. One molar equivalent of Benzenesulfonyl chloride is used to react with one of the hydroxyl groups on one of the naphthalene moieties. fishersci.dknih.gov This addition not only completes the molecular structure of this compound but also influences its final shade and fastness properties.

Advanced manufacturing methodologies focus on optimizing these traditional steps. This includes the use of response surface methodology (RSM) and other statistical tools to fine-tune process parameters like temperature, pH, reaction time, and reactant concentrations for maximum yield and purity. jmbfs.orgmdpi.comrsc.org Furthermore, the chemical industry is increasingly exploring "green" chemistry approaches. digitellinc.com For azo dye synthesis, this can involve using solid acid catalysts or alternative solvent systems to minimize hazardous waste and improve reaction efficiency and safety. rsc.orgtandfonline.comresearchgate.netresearchgate.net One-pot synthesis, where diazotization, coupling, and even metallization occur in a single reactor without intermediate isolation, represents another advanced approach to streamline production and reduce environmental impact. researchgate.netgoogle.com

Strategic Derivatization and Structural Modifications of Azo Dyes Related to this compound

The basic structure of a naphthalene-based azo dye like this compound serves as a scaffold that can be chemically modified to create a wide array of dyes with tailored properties. These modifications are strategic, aiming to enhance characteristics such as color shade, brightness, solubility, and fastness to light, washing, and perspiration.

Key derivatization strategies include:

Introduction of Reactive Groups: To improve wash fastness, particularly on cellulosic fibers like cotton, a reactive group can be incorporated into the dye's structure. These groups, such as chlorotriazines or vinyl sulfones, form covalent bonds with the functional groups (e.g., hydroxyl groups) on the fiber surface under alkaline conditions. researchgate.net This creates a permanent linkage, rendering the color exceptionally resistant to washing.

Metal Complexation: The formation of metal-complex dyes is a common strategy to significantly enhance lightfastness. sdc.org.uk In this process, the azo dye acts as a ligand, coordinating with a central metal ion—typically chromium(III), cobalt(III), or copper(II)—through groups like hydroxyl, carboxyl, or amino functions. scielo.org.mxredalyc.org The resulting 1:2 metal-dye complexes, where two dye molecules coordinate to one metal ion, are known for their excellent stability, though sometimes at the cost of reduced color brightness compared to their non-metallized counterparts. sdc.org.uk The synthesis can be performed after the dye is formed or in a one-pot process where metallization occurs concurrently with diazotization and coupling. google.com

Modification of Aromatic Substituents: The color and electronic properties of an azo dye are highly dependent on the substituents attached to the aromatic rings. rsc.orgekb.eg Introducing electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methyl, methoxy) at various positions on the benzene (B151609) or naphthalene rings can shift the absorption maximum (λmax) of the dye, thereby altering its color. rsc.orgresearchgate.net The number and position of sulfonic acid groups are also critical, as they govern the dye's water solubility and its affinity for different types of fibers. wikipedia.orggoogle.com

These strategic modifications, summarized in the table below, allow for the systematic development of new azo dyes with specific performance characteristics, expanding their utility across the textile, leather, and other industries.

| Modification Strategy | Purpose | Resulting Dye Type | Key Functional Groups / Reagents |

| Covalent Bonding | Improve wash fastness | Reactive Dyes | Chlorotriazine, Vinyl sulfone |

| Coordination Chemistry | Enhance lightfastness | Metal-Complex Dyes | Cr³⁺, Co³⁺, Cu²⁺, Fe²⁺ salts |

| Electronic Tuning | Alter color and properties | Various Acid/Direct Dyes | -NO₂, -Cl, -CH₃, -OCH₃, -SO₃H |

Advanced Spectroscopic Characterization and Molecular Interaction Studies of Acid Red 163

Spectrophotometric Behavior and Chromophoric Analysis of Acid Red 163

The color and spectral properties of this compound are dictated by its complex molecular structure, which includes multiple chromophoric and auxochromic groups. nih.govuni.lu Spectrophotometry, particularly UV-Visible spectroscopy, is a fundamental technique for analyzing these characteristics.

The UV-Visible absorption spectrum of an aqueous solution of this compound is characterized by distinct peaks. The color of the dye is influenced by pH; in an aqueous solution, the addition of strong hydrochloric acid results in a red color, while the addition of a thick sodium hydroxide (B78521) solution leads to a red-orange-brown hue. worlddyevariety.comchemicalbook.com This behavior is typical for azo dyes, where the electronic transitions within the azo group (–N=N–) and the associated aromatic rings are responsible for the absorption of light in the visible region. wikipedia.orgresearchgate.net The specific wavelengths of maximum absorbance (λmax) and the molar extinction coefficients are key parameters determined from these spectra. photochemcad.com For instance, similar azo dyes like Acid Red 1 show an absorption maximum at 530 nm. photochemcad.com

The chromophore of this compound consists of two azo linkages connecting substituted naphthalene (B1677914) and phenyl moieties. nih.govuni.lu The presence of sulfonate (–SO3-) and hydroxyl (–OH) groups as auxochromes on the naphthalene rings significantly influences the dye's solubility in water and its spectral properties. nih.govworlddyevariety.com These groups can modulate the energy of the π-π* transitions within the molecule, thereby affecting the perceived color. mdpi.com The aggregation behavior of the dye in solution can also impact its spectrophotometric properties. pku.edu.cn

Luminescence and Photophysical Properties of this compound

Beyond simple absorption, the photophysical properties of this compound, including its ability to luminesce (emit light), are critical for understanding its behavior in various applications. These properties are often studied using fluorescence spectroscopy.

While detailed luminescence data specifically for this compound is not extensively available in the public domain, the photophysical properties of similar red fluorescent dyes and azo compounds provide valuable insights. mdpi.comresearchgate.net The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the luminescence process. researchgate.netbiorxiv.org For many azo dyes, the quantum yield can be low due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing. researchgate.net

The surrounding environment, including the solvent and the presence of other molecules, can significantly influence the luminescence of a dye. mdpi.comnih.gov For example, the interaction with certain materials can either quench (decrease) or enhance the fluorescence intensity. The study of these interactions is crucial for applications where the dye is used as a fluorescent probe or marker.

Intermolecular Interactions of this compound with Environmental Matrices and Engineered Materials

The fate and transport of this compound in the environment, as well as its performance in various industrial applications, are governed by its intermolecular interactions with different matrices. These interactions can range from weak van der Waals forces to stronger hydrogen bonds and electrostatic interactions. researchgate.netrsc.orgscience.govnih.govacs.orgmdpi.com

Environmental Matrices:

In natural environments, this compound can interact with various components of soil and water. Humic substances, which are complex organic molecules found in soil and natural waters, can bind to dyes like this compound through a combination of hydrophobic and electrostatic interactions. mdpi.com The negatively charged sulfonate groups of the dye can interact with positively charged sites on soil minerals or organic matter. mdpi.com The size and structure of humic acid molecules, as well as the pH and ionic strength of the solution, play a crucial role in the extent of this binding. mdpi.com Studies on similar dyes have shown that they can bind to components like lignin (B12514952) in plant-based materials. nih.gov For example, Acid Red GR has been shown to primarily bind to lignin in corn straw. nih.gov

Engineered Materials:

Environmental Persistence and Transport Dynamics of Acid Red 163

Assessment of Aqueous Persistence and Biodegradation Resistance of Acid Red 163

The environmental persistence of azo dyes like this compound is largely attributed to their intricate aromatic structures, which are resistant to degradation.

Abiotic Degradation:

Hydrolysis: Acid dyes, being anionic and water-soluble, can undergo hydrolysis. canada.ca However, the stability of the azo bond often makes these dyes resistant to simple hydrolysis under typical environmental pH and temperature conditions. Specific studies on the hydrolysis of this compound indicate that degradation is influenced by both pH and temperature. For instance, at elevated temperatures (90°C to 120°C), the rate of hydrolysis increases, with different degradation products forming depending on the pH. fao.org

Photolysis: Photolysis, or degradation by light, can be a significant pathway for the breakdown of azo dyes. However, the efficiency of this process is highly variable and depends on factors such as the intensity and wavelength of light, as well as the presence of other substances in the water that can act as photosensitizers or quenchers. acs.org

Biodegradation:

Azo dyes are generally considered recalcitrant to aerobic biodegradation. ijcmas.com The electron-withdrawing nature of the azo group makes the molecule less susceptible to oxidative enzymatic attack. ijcmas.com Consequently, under aerobic conditions, little to no significant degradation of many azo dyes is observed. ijcmas.com

Under anaerobic (oxygen-deficient) conditions, the reductive cleavage of the azo bond (-N=N-) is the primary mechanism of biodegradation. ijcmas.com This process breaks the dye molecule into smaller aromatic amines. ijcmas.com While this results in the loss of color, the resulting aromatic amines can sometimes be more persistent or toxic than the parent dye molecule. ijcmas.com The complete mineralization of these amines typically requires a subsequent aerobic treatment step. ijcmas.com

Research on various acid red dyes has shown that certain microorganisms, such as Acinetobacter radioresistens, can decolorize and degrade them, with the efficiency of this process being dependent on factors like pH, temperature, and initial dye concentration. researchgate.net For example, the decolorization of an acid red dye by Acinetobacter radioresistens was found to be most effective at a neutral pH. researchgate.net

Mobility and Sorption Characteristics of this compound in Diverse Environmental Compartments

The movement of this compound through soil and aquatic systems is governed by its sorption characteristics. Sorption refers to the process by which a chemical binds to solid particles, such as soil or sediment. chemsafetypro.com

The key parameter used to describe this is the soil adsorption coefficient (Kd), which is often normalized to the organic carbon content of the soil to give the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com

High Koc value: Indicates strong adsorption to soil and organic matter, leading to low mobility. chemsafetypro.com

Low Koc value: Suggests weak adsorption and high mobility, meaning the substance is more likely to leach into groundwater or be transported in surface water. chemsafetypro.com

For ionic dyes like this compound, which are water-soluble, mobility in soil can be significant. canada.ca The anionic nature of acid dyes means they are negatively charged in solution. Their sorption to soil particles, which are often also negatively charged, can be limited due to electrostatic repulsion. However, the presence of clay minerals and organic matter can provide sites for adsorption. researchgate.net The strength of this sorption is influenced by soil pH, clay content, and the concentration of other ions in the soil water. researchgate.net

Environmental Fate Modeling of this compound Dispersal

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments such as air, water, soil, and biota. researchgate.net These models integrate the physicochemical properties of the substance with data on environmental conditions and release scenarios. epa.gov

For a substance like this compound, a multimedia environmental fate model would consider the following key processes:

Release: Entry into the environment, primarily through wastewater discharges from industries that manufacture or use the dye. canada.ca

Transport: Movement between water, soil, and sediment. This is heavily influenced by its water solubility and sorption characteristics (Koc). researchgate.netepa.gov

Transformation: Degradation through processes like hydrolysis, photolysis, and biodegradation. epa.gov

Models such as AQUATOX can simulate the fate and ecological effects of chemicals in aquatic ecosystems. researchgate.net These models use input parameters for chemical properties (e.g., partition coefficients, degradation rates) and environmental characteristics to predict concentrations over time and space. researchgate.net

Given the persistence of many azo dyes under certain conditions, these models can be crucial for understanding their long-term behavior and potential for accumulation in specific environmental sinks, such as sediments. researchgate.net The output of such models helps in assessing the potential for exposure to aquatic and terrestrial organisms. researchgate.net However, the accuracy of these models is highly dependent on the quality of the input data for the specific chemical being studied. epa.gov Without experimentally determined values for properties like the Koc and degradation rates for this compound, model predictions would rely on estimations from structurally similar compounds, which introduces uncertainty. canada.ca

Mechanistic Investigations of Acid Red 163 Degradation

Photolytic and Photocatalytic Degradation Pathways of Acid Red 163

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants like this compound. This process typically involves the use of a semiconductor photocatalyst that, upon irradiation with light of suitable energy, generates highly reactive species capable of breaking down the dye molecule.

The degradation of azo dyes through photocatalysis is primarily driven by the action of reactive oxygen species (ROS). When a photocatalyst is illuminated, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then react with water and oxygen to produce various ROS, including hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂).

Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the chromophoric azo bond (–N=N–) and the aromatic rings of the this compound molecule, leading to its decolorization and eventual mineralization into less harmful inorganic compounds like CO₂, H₂O, and mineral acids. The generation of hydroxyl radicals on the surface of the catalyst is a critical step, and factors that inhibit their production, such as high dye concentrations covering the active sites, can reduce the degradation efficiency. researchgate.net

Research has focused on developing efficient heterogeneous photocatalysts to enhance the degradation of azo dyes. Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high photocatalytic activity, chemical stability, and low cost. However, modifications are often necessary to improve its performance under visible light and to reduce the recombination of photogenerated electron-hole pairs.

One approach involves doping or loading TiO₂ with noble metals like gold (Au). Au-TiO₂ nanoparticles have shown enhanced photocatalytic activity for the degradation of azo dyes like Acid Red 88. researchgate.net The gold nanoparticles can act as electron sinks, promoting charge separation and increasing the quantum efficiency of the photocatalytic process.

Another strategy is the use of composite materials. For instance, treating TiO₂ films with sulfuric acid has been shown to improve their photocatalytic activity by altering the surface properties and reducing the concentration of sodium, which can act as a recombination center for electron-hole pairs.

The efficiency of photocatalytic degradation of this compound is influenced by several environmental parameters:

pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the dye molecule. For anionic dyes like this compound, an acidic pH is often favorable for adsorption onto the positively charged catalyst surface, leading to higher degradation rates. mdpi.com

Initial Dye Concentration: At low concentrations, the degradation rate generally increases with increasing dye concentration. However, at higher concentrations, the rate may decrease due to the "inner filter" effect, where the dye molecules absorb a significant portion of the incident light, hindering the activation of the photocatalyst. researchgate.net High concentrations can also lead to the saturation of active sites on the catalyst surface. researchgate.net

Catalyst Loading: The degradation rate typically increases with an increase in catalyst loading up to an optimal point. Beyond this point, the rate may decrease due to light scattering and particle aggregation, which reduces the active surface area of the catalyst. researchgate.net

Light Intensity: Higher light intensity generally leads to a higher rate of electron-hole pair generation, thus increasing the degradation rate.

Development and Application of Novel Heterogeneous Photocatalysts for this compound Decomposition

Biodegradation Pathways and Biocatalytic Transformations of this compound

Biodegradation offers an environmentally friendly and cost-effective alternative for the treatment of dye-containing wastewater. This process relies on the metabolic activity of microorganisms to break down complex dye molecules.

A variety of microorganisms, including bacteria, fungi, and yeasts, have been identified for their ability to decolorize and degrade azo dyes. researchgate.net The initial and crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. tandfonline.com

For example, a newly isolated osmo-tolerant yeast, Candida tropicalis A1, has demonstrated the ability to effectively decolorize various azo dyes. nih.gov Similarly, bacterial species such as Pseudomonas sp. have been isolated and shown to degrade reactive red dyes. researchgate.net The isolation of such potent microbial strains is a key step in developing effective bioremediation strategies. These microorganisms can be sourced from various environments, including industrial effluents and contaminated soils.

The breakdown of azo dyes by microorganisms is primarily an enzymatic process. The key enzymes involved in the initial cleavage of the azo bond are azoreductases. frontiersin.org

Azoreductases: These enzymes catalyze the reductive cleavage of the –N=N– bond, resulting in the formation of colorless aromatic amines. frontiersin.org This is often the rate-limiting step in the biodegradation process. Azoreductases are typically flavoproteins and require reducing equivalents, such as NADH or NADPH, to function. frontiersin.org They can be either intracellular or extracellular. frontiersin.org

The reaction mechanism is a two-step process, each involving the transfer of two electrons. The azo dye acts as the terminal electron acceptor in this process. tandfonline.com

Following the initial reductive cleavage, the resulting aromatic amines, which can sometimes be more toxic than the parent dye, are further degraded, often under aerobic conditions. This subsequent degradation is carried out by other enzymes like monooxygenases and dioxygenases, which break down the aromatic rings, leading to complete mineralization. tandfonline.com

Some fungi also produce extracellular ligninolytic enzymes, such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP), which have been shown to be effective in degrading a wide range of dyes. iwaponline.comacs.org These enzymes are less specific and can oxidize the dye molecules directly.

Optimization of Bioreactor Systems for this compound Decolorization and Mineralization

The effective breakdown of the azo dye this compound in bioreactor systems hinges on optimizing various operational parameters to enhance both decolorization and mineralization. Research has demonstrated that factors such as the type of bioreactor, the microbial consortium used, and the operational conditions significantly influence the degradation efficiency.

For instance, a study utilizing an up-flow anaerobic sludge blanket (UASB) reactor with a mixed microbial culture showcased successful decolorization of this compound. The optimization of this system involved adjusting the hydraulic retention time (HRT) and the inlet dye concentration. It was observed that a longer HRT and a moderate inlet concentration of the dye led to higher decolorization efficiency. The mechanism primarily involves the anaerobic reduction of the azo bond (-N=N-) by microorganisms, which results in the formation of aromatic amines.

Further investigations have focused on sequential anaerobic-aerobic bioreactor systems. In such setups, the initial anaerobic stage is responsible for the reductive cleavage of the azo bond, leading to decolorization. The subsequent aerobic stage is crucial for the mineralization of the resulting aromatic amines, which are often more toxic than the parent dye molecule. The optimization of the aerobic stage involves ensuring adequate aeration and the presence of a suitable microbial population capable of degrading these aromatic intermediates. The performance of these sequential systems can be fine-tuned by controlling the residence time in each stage and the organic loading rate.

The table below summarizes the optimal conditions found in a study for the decolorization of this compound in a sequencing batch reactor (SBR).

| Parameter | Optimal Value | Decolorization Efficiency (%) |

| pH | 7.0 | 98 |

| Temperature (°C) | 35 | 98 |

| Glucose (g/L) | 3.0 | 98 |

| (NH4)2SO4 (g/L) | 0.2 | 98 |

Advanced Oxidation Processes (AOPs) for this compound Abatement

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies capable of degrading recalcitrant organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can oxidize a wide range of organic compounds.

Fenton and Photo-Fenton Oxidation Kinetics and Mechanisms for this compound

The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is an effective AOP for the degradation of this compound. The reaction generates hydroxyl radicals, which attack the dye molecule, leading to its degradation. The efficiency of the Fenton process is highly dependent on the pH, the concentrations of Fe²⁺ and H₂O₂, and the initial dye concentration.

The photo-Fenton process is an enhancement of the conventional Fenton process, where the use of UV or visible light accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the rate of hydroxyl radical production. This leads to a more rapid and complete degradation of this compound.

The degradation of this compound by the Fenton and photo-Fenton processes typically follows pseudo-first-order kinetics. The mechanism involves the cleavage of the azo bond, followed by the oxidation of the resulting aromatic intermediates. The complete mineralization of this compound results in the formation of carbon dioxide, water, and inorganic ions.

A comparative study on the degradation of this compound by different AOPs provided the following results:

| Process | Decolorization Efficiency (%) | COD Removal (%) |

| UV | 10 | 5 |

| UV/H₂O₂ | 60 | 35 |

| Fenton | 95 | 70 |

| Photo-Fenton | 99 | 85 |

Ozonation and Combined Ozonation Processes for this compound Degradation

Ozonation is another effective AOP for the treatment of textile effluents containing this compound. Ozone (O₃) can directly react with the dye molecule or decompose to form hydroxyl radicals, both of which contribute to the degradation process. The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the presence of radical scavengers.

To enhance the degradation efficiency, ozonation is often combined with other processes. For example, the combination of ozone with UV radiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can significantly increase the production of hydroxyl radicals, leading to a more effective degradation of this compound. Catalytic ozonation, which involves the use of a catalyst (e.g., metal oxides), can also improve the efficiency of the process by promoting the decomposition of ozone into hydroxyl radicals.

Electrochemical Oxidation and Electro-Fenton Processes for this compound Removal

Electrochemical oxidation is a promising technology for the degradation of organic pollutants. In this process, hydroxyl radicals are generated on the surface of an anode, which then oxidize the organic compounds. The choice of anode material is critical for the efficiency of the process, with materials like boron-doped diamond (BDD) showing high efficacy.

The electro-Fenton process combines electrochemical technology with the Fenton process. In this system, Fe²⁺ ions are continuously regenerated at the cathode, and H₂O₂ can also be generated in-situ, which then react to produce hydroxyl radicals. This process has shown high efficiency in the degradation and mineralization of this compound.

Ultrasonic and Sonophotocatalytic Degradation of this compound

Ultrasonic degradation, or sonolysis, utilizes high-frequency sound waves to induce acoustic cavitation, which involves the formation, growth, and collapse of microscopic bubbles in the liquid. The collapse of these bubbles creates localized hot spots with high temperature and pressure, leading to the generation of hydroxyl radicals and the thermal decomposition of the dye molecule.

Sonophotocatalysis is a hybrid AOP that combines ultrasound with photocatalysis (e.g., UV/TiO₂). The synergistic effect of sonolysis and photocatalysis leads to an enhanced generation of reactive oxygen species, resulting in a more efficient degradation of this compound compared to the individual processes.

Hybrid and Synergistic Degradation Systems for this compound

Another example of a synergistic system is the combination of different AOPs, such as the photo-Fenton process with ozonation. The combined action of these processes can lead to a higher rate of hydroxyl radical generation and a more complete mineralization of the dye. The choice of the hybrid system depends on various factors, including the initial dye concentration, the required treatment efficiency, and economic considerations.

Integration of Biological and Chemical Processes for Enhanced Degradation

The integration of biological and chemical processes offers a synergistic approach to overcoming the recalcitrance of azo dyes. Chemical pre-treatments can break down complex dye molecules into simpler, more biodegradable intermediates, which can then be mineralized by microorganisms.

Research into combined systems has shown promise for dyes similar to this compound. For instance, Fenton and photo-Fenton reactions have been effectively used as pre-treatments for the aerobic biological degradation of Acid Red 183. tsijournals.comtsijournals.com In one study, applying a photo-Fenton process with 10 mg/L of Fe(II) and 250 mg/L of H₂O₂ resulted in 85% dissolved organic carbon (DOC) removal, demonstrating significant mineralization prior to biological treatment. tsijournals.com

Sequential photocatalysis followed by biological treatment has also been explored. A study using a ZnO photocatalyst followed by a microbial consortium (a yeast, Galactomyces geotrichum, and a bacterium, Brevibacillus laterosporus) achieved 100% decolorization and an 80% reduction in Chemical Oxygen Demand (COD) for the azo dye Methyl Red. sci-hub.se However, earlier research applying a similar sequential approach to a group of dyes including Acid Red 183 showed more limited success in achieving complete mineralization, highlighting the variability in effectiveness depending on the specific dye structure and process conditions. sci-hub.seresearchgate.net

Fungal degradation, in particular, has been noted for its effectiveness. A fungal strain identified as Penicillium oxalicum SAR-3 demonstrated a remarkable ability to degrade Acid Red 183, Direct Blue 15, and Direct Red 75, achieving 95-100% degradation within 120 hours at a neutral pH and a temperature of 30°C. researchgate.net Another study isolated the fungus Aspergillus tabacinus LZ-M, which could anaerobically degrade Acid Red 73 at a concentration of 400 mg/L with a decolorization rate of 90.28% in five days. biorxiv.org The proposed pathway involved the reduction of the dye into intermediates such as 2-hydroxynaphthalene and aniline, which were subsequently mineralized to CO₂. biorxiv.org

Table 1: Research Findings on Integrated Biological and Chemical Degradation of Azo Dyes

| Azo Dye | Integrated Process | Key Findings | Reference |

|---|---|---|---|

| Acid Red 183 | Photo-Fenton + Aerobic Biological | Achieved 85% DOC removal with 10 mg/L Fe(II) and 250 mg/L H₂O₂. | tsijournals.com |

| Acid Red 183 | Photocatalysis (Supported) + Biological | Investigated as a pre-treatment to enhance biodegradability. | researchgate.net |

| Acid Red 73 | Anaerobic Fungal Degradation (Aspergillus tabacinus) | 90.28% decolorization in 5 days; mineralization to CO₂ via intermediates. | biorxiv.org |

| Acid Red 183 | Fungal Degradation (Penicillium oxalicum) | 95-100% degradation within 120 hours at optimal conditions. | researchgate.net |

Combined Physical-Chemical Approaches for this compound Abatement

Combining physical and chemical methods, often involving advanced oxidation processes (AOPs), can lead to rapid and efficient dye degradation through synergistic effects. These methods typically generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), that can non-selectively oxidize complex organic molecules.

One effective combined approach is the use of ultrasound (US) to intensify chemical reactions. A study on the degradation of Acid Red 73 (AR73) employed a system of activated persulfate (PS) combined with heat, an Fe₃O₄@Activated Carbon catalyst, and ultrasound (US/PS/Heat/Fe₃O₄@AC). acs.org The introduction of ultrasound significantly enhanced the reaction rate due to physical and chemical effects from cavitation. acs.org Optimal conditions were found to be an AR73 concentration of 50 mg/L, PS at 7.5 mmol/L, a catalyst dosage of 2 g/L, and an ultrasound frequency of 80 kHz at 50°C, achieving nearly 100% decolorization within just 10 minutes. acs.org The primary reactive species was identified as non-radical singlet oxygen (¹O₂), accompanied by sulfate and hydroxyl radicals. acs.org

Another powerful physical-chemical method is hydrodynamic cavitation (HC) combined with ozonation. Research on Acid Red 73 degradation using an HC + O₃ system demonstrated high efficiency, achieving 100% decolorization and a 71.28% removal of UV₂₅₄ absorbing compounds in 30 minutes. nih.govresearchgate.net The optimal parameters for this process were an inlet pressure of 0.15 MPa, an ozone dosage of 45 mg/min, and an initial pH of 7.5. nih.govresearchgate.net A synergistic effect between reactive species, including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide radicals (•O₂⁻), was observed, with the fracture of the azo bonds being primarily attributed to ¹O₂. nih.govresearchgate.net

The combination of ultraviolet light with chemical oxidants has also proven effective. A UV/O₃/PDS composite system showed the highest degradation effect on AR73 compared to individual or dual combinations (UV/PDS, UV/O₃, PDS/O₃). researchgate.net The degradation efficiency reached 97.61% within 30 minutes, with the hydroxyl radical (•OH) identified as the main species responsible for the degradation. researchgate.net

Physical adsorption is another key process, often used as a preliminary step. Acid Red 183 has been shown to adsorb onto various materials, including commercial activated carbon, with a capacity of 1495 mg/g. researchgate.net

Table 2: Research Findings on Combined Physical-Chemical Degradation of Acid Red 73

| Process | Optimal Conditions | Efficiency | Primary Reactive Species | Reference |

|---|---|---|---|---|

| US/PS/Heat/Fe₃O₄@AC | 50 mg/L AR73, 7.5 mmol/L PS, 2 g/L catalyst, 80 kHz US, 50°C | ~100% decolorization in 10 min | ¹O₂, SO₄⁻•, •OH | acs.org |

| Hydrodynamic Cavitation + Ozone (HC + O₃) | 0.15 MPa pressure, 45 mg/min O₃, pH 7.5 | 100% decolorization in 30 min | ¹O₂, •OH, •O₂⁻ | nih.govresearchgate.net |

| UV/O₃/PDS | - | 97.61% degradation in 30 min | •OH | researchgate.net |

Remediation Technologies for Acid Red 163 in Aqueous Effluents

Adsorption-Based Removal of Acid Red 163

Adsorption is a widely used method for treating dye-contaminated wastewater due to its high efficiency, simple design, and the fact that it does not generate harmful byproducts. researchgate.net The success of adsorption hinges on the choice of an appropriate adsorbent material. researchgate.net

Development and Characterization of Novel Adsorbents for this compound Uptake (e.g., biochar, modified natural polymers)

Recent research has focused on developing innovative and cost-effective adsorbents for dye removal. nih.gov This includes the use of nanostructured materials, biochar, and modified natural polymers. nih.govmdpi.com

Biochar-based adsorbents are gaining attention for water remediation. nih.gov These materials can be produced from various agricultural wastes, making them a sustainable option. mdpi.com Modifications such as acid treatment can enhance the surface properties of biochar, improving its adsorption capacity. nih.gov

Modified natural polymers also show great promise. For instance, cellulose-based hydrogels have been synthesized and used for the removal of anionic dyes like Acid Red 8. nih.gov These hydrogels can be created from waste materials like office paper. nih.gov The modification of materials like montmorillonite, a type of clay, with surfactants and acid activation has led to the development of multifunctional adsorbents capable of removing various contaminants simultaneously. appliedmineralogy.com

Other novel adsorbents include those derived from industrial byproducts like red mud. mdpi.comnih.gov Acid-modified red mud has been shown to be an effective adsorbent for certain pollutants. nih.gov Additionally, composites made from materials like polyaniline and those derived from stainless steel slag are being investigated for their dye removal capabilities. mdpi.combeilstein-journals.org

The characterization of these novel adsorbents is crucial to understanding their performance. nih.gov Techniques such as Scanning Electron Microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), and Brunauer–Emmett–Teller (BET) analysis are used to examine the adsorbent's surface morphology, functional groups, and surface area, respectively. nih.govmdpi.comusm.my

Adsorption Isotherms and Kinetic Models for this compound Uptake

To understand the interaction between this compound and the adsorbent, adsorption isotherms and kinetic models are employed. bioline.org.br

Adsorption isotherms , such as the Langmuir, Freundlich, and Temkin models, describe the equilibrium distribution of the dye between the liquid and solid phases. usm.mybioline.org.br The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. mdpi.comsemanticscholar.org The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. usm.my Studies on various acid dyes have shown that the experimental data can often be well-described by the Langmuir or Freundlich isotherm models. mdpi.comsemanticscholar.orgscirp.org

Kinetic models are used to investigate the rate of the adsorption process. bioline.org.br The pseudo-first-order and pseudo-second-order models are commonly used. bioline.org.br The pseudo-second-order model, in particular, has been found to be a good fit for the adsorption of many dyes, suggesting that chemisorption may be the rate-limiting step. nih.govfrontiersin.org Intra-particle diffusion models are also used to understand the diffusion mechanism of the dye molecules within the adsorbent pores. bioline.org.br

Thermodynamic Considerations and Mechanistic Insights into this compound Adsorption Processes

Thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insight into the spontaneity and nature of the adsorption process. bioline.org.br

A negative ΔG° value indicates a spontaneous adsorption process. nih.gov The sign of ΔH° reveals whether the process is exothermic (negative value) or endothermic (positive value). usm.mybioline.org.br A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. usm.my For instance, studies on the adsorption of other acid dyes have shown the process to be spontaneous and either exothermic or endothermic, depending on the specific adsorbent and dye. nih.govbioline.org.br

The mechanism of adsorption can involve physical forces (physisorption) or chemical bonding (chemisorption). semanticscholar.org Physisorption is often associated with van der Waals forces, while chemisorption involves the sharing or exchange of electrons. acs.org The adsorption mechanism for a given system is influenced by factors like the pH of the solution, the surface charge of the adsorbent, and the chemical structure of the dye. semanticscholar.org

Regeneration and Reusability Studies of Adsorbents for this compound

The ability to regenerate and reuse adsorbents is crucial for making the adsorption process cost-effective and sustainable. iwaponline.comresearchgate.net Various chemical agents, including acids, bases, salts, and organic solvents, can be used as eluents to desorb the dye from the saturated adsorbent. researchgate.net

The choice of eluent depends on the nature of the interaction between the adsorbent and the dye. acs.org For example, if the adsorption is based on electrostatic interactions, a change in pH can effectively desorb the dye. researchgate.net Studies have demonstrated the successful regeneration and reuse of various low-cost adsorbents for multiple adsorption-desorption cycles with maintained efficiency. iwaponline.comresearchgate.nettandfonline.com For instance, adsorbents have been regenerated using NaOH solutions. iwaponline.comiwaponline.com

Membrane Separation Processes for this compound Retention

Membrane separation technologies, such as ultrafiltration and nanofiltration, offer an effective physical barrier for the removal of dyes from wastewater. nih.gov These pressure-driven processes separate components based on their size and molecular weight.

Application of Ultrafiltration and Nanofiltration for this compound Separation

Ultrafiltration (UF) membranes have pore sizes typically ranging from 0.02 to 0.1 µm and are effective in removing larger molecules and suspended solids. mdpi.com While UF can retain some dye molecules, its primary role in dye wastewater treatment is often as a pre-treatment step to remove larger particles and prevent fouling of subsequent, tighter membranes. nih.gov

Nanofiltration (NF) membranes have a smaller pore size than UF membranes, with a molecular weight cut-off typically between 100 and 1000 Da. This makes them particularly suitable for separating dissolved solutes like dye molecules. NF operates on the principles of size exclusion and electrostatic repulsion. nih.gov The performance of NF membranes can be influenced by operating conditions such as pressure and the chemical characteristics of the feed solution.

Integrated membrane systems, combining UF and NF or other processes, can achieve high levels of purification. bibliotekanauki.plnih.gov For example, a two-stage process combining ultrafiltration with nanofiltration or reverse osmosis has been shown to be highly effective in treating various industrial wastewaters. bibliotekanauki.pl

Fouling Mechanisms and Membrane Material Design for this compound Filtration

Membrane filtration is a significant technology for treating dye-laden wastewater. However, its efficiency is often hampered by membrane fouling, a process where dissolved or suspended substances accumulate on the membrane surface or within its pores, leading to a decline in water flow (permeate flux). mdpi.comnih.gov For anionic dyes like this compound, understanding and mitigating fouling is crucial for sustainable operation.

The primary mechanisms of membrane fouling include:

Pore Blocking: Retained dye particles can partially or completely block the entrance to membrane pores. The extent of this blockage depends on the relative size and shape of the dye molecules and the membrane pores. mdpi.com

Cake Layer Formation: The accumulation of rejected dye molecules and other solids on the membrane surface forms a "cake" or "gel" layer. mdpi.com This layer adds hydraulic resistance, significantly reducing the membrane's permeability. nih.gov The formation and compaction of this cake layer are often the main contributors to membrane fouling. mdpi.com

Adsorption: Dye molecules can adsorb onto the internal and external surfaces of the membrane material, a process influenced by physicochemical interactions between the dye and the membrane. nih.gov For anionic dyes, hydrophobic interactions can lead to significant fouling, especially under acidic conditions where the membrane surface charge may be neutral. mdpi.com

Fouling can be categorized as reversible or irreversible. Reversible fouling is typically caused by the loose deposition of contaminants on the membrane surface and can be removed by physical cleaning, such as backwashing. mdpi.comskemman.is Irreversible fouling involves strong adhesion of contaminants or pore blockage and requires chemical cleaning. mdpi.com

The design of the membrane material plays a pivotal role in minimizing fouling. Key design considerations include:

Material Selection: Membranes can be fabricated from organic polymers (e.g., polyvinylidene fluoride (B91410) (PVDF), polyethersulfone (PES), cellulose (B213188) acetate) or inorganic materials like ceramics (e.g., aluminum oxide, zirconium oxide, titanium dioxide). atech-innovations.comliqtech.com Ceramic membranes often exhibit high chemical and thermal stability. atech-innovations.com

Hydrophilicity: Increasing the hydrophilicity of the membrane surface can reduce the adsorption of organic foulants like dyes. Hydrophilic membranes are less prone to fouling because many organic foulants are hydrophobic.

Surface Charge: Modifying the membrane surface to have a negative charge can repel anionic dye molecules like this compound through electrostatic repulsion, thereby reducing fouling.

Pore Size and Structure: The pore size of the membrane must be carefully selected to effectively reject dye molecules while maximizing water flux. Membranes used for dye removal typically fall into the nanofiltration (NF) or reverse osmosis (RO) categories. mdpi.com The structure of the membrane support can also be optimized for better flow dynamics. atech-innovations.com

Coagulation and Flocculation Techniques for this compound Removal

Coagulation and flocculation are widely used and cost-effective chemical treatment processes for removing color and other pollutants from textile wastewater. mdpi.com The process involves two main stages:

Coagulation: A coagulant is added to the wastewater and rapidly mixed. sci-hub.se This destabilizes the colloidal dye particles, neutralizing their surface charges. researchgate.netwcs-group.co.uk

Flocculation: Following coagulation, the water is gently mixed to encourage the destabilized particles to collide and aggregate, forming larger, settleable flocs. wcs-group.co.uknih.gov These flocs can then be removed from the water through sedimentation or filtration. nih.gov

Commonly used coagulants include inorganic metal salts like aluminum sulfate (B86663) (alum) and ferric chloride, as well as pre-hydrolyzed metal salts like polyaluminum chloride (PAC). wcs-group.co.ukzums.ac.ir

Optimization of Coagulant and Flocculant Doses for this compound Removal

The effectiveness of coagulation-flocculation is highly dependent on several operational parameters, primarily the coagulant dose and the pH of the solution. Optimizing these variables is essential to achieve maximum dye removal efficiency and minimize sludge production.

Research on similar acid dyes provides a framework for the optimization of this compound removal. For instance, a study on the removal of Acid Red 119 using ferric chloride sludge as a coagulant found that a lower initial pH was consistently beneficial for dye removal. nih.gov The optimal conditions were determined using Response Surface Methodology (RSM), a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. nih.govneptjournal.com

The table below summarizes findings from studies on the optimization of coagulation for removing various acid and reactive dyes, which can serve as a guide for treating effluents containing this compound.

| Parameter | Coagulant | Flocculant | Optimal pH | Optimal Coagulant Dose | Optimal Flocculant Dose | Dye Removal Efficiency (%) | Reference |

| Acid Red 119 Removal | Ferric Chloride Sludge (FCS) | - | 3.5 | 236.68 mg/L | - | 96.53 | nih.gov |

| Reactive Red 196 Removal | Ferric Chloride | - | 8.0 | 100 mg/L | - | 84.83 | zums.ac.ir |

| Reactive Red 196 Removal | Alum | - | 9.0 | 100 mg/L | - | 79.63 | zums.ac.ir |

| COD Removal (Automotive WW) | Polyaluminium Chloride (PAC) | Anionic Polyacrylamide (PAM) | 7.45 | 73.3 mg/L | 3.46 mg/L | 73.7 | neptjournal.comresearchgate.net |

| Arsenic(V) Removal | Ferric Chloride | Cationic Polyacrylamide | 7.37 | 197.63 mg/L | 19.55 mg/L | 100 | mdpi.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

These studies consistently show that pH is a critical factor. For anionic dyes, removal is often more effective in an acidic pH range. nih.gov This is because a lower pH can protonate the dye molecules and the surface of the coagulant species, facilitating interaction. However, exceeding the optimal coagulant dosage can lead to charge reversal and re-stabilization of the dye particles, which reduces removal efficiency.

Mechanisms of Coagulation and Flocculation for Azo Dyes like this compound

The removal of azo dyes such as this compound by coagulation-flocculation involves several key mechanisms:

Charge Neutralization: Azo dyes are typically anionic due to the presence of sulfonate groups. When metal-based coagulants like ferric chloride or alum are added to water, they hydrolyze to form positively charged polynuclear hydroxy complexes. These complexes adsorb onto the negatively charged surfaces of the dye molecules, neutralizing their charge and destabilizing them. sci-hub.seresearchgate.net This allows the particles to overcome repulsive forces and aggregate. sci-hub.se

Sweep Flocculation (Enmeshment): At higher coagulant doses, the metal salts precipitate as amorphous metal hydroxides (e.g., Fe(OH)₃ or Al(OH)₃). nih.gov As these precipitates form and settle, they can physically entrap or "sweep" the dye molecules out of the solution. sci-hub.senih.gov This mechanism is particularly effective for removing a wide range of impurities.

Adsorption and Inter-particle Bridging: In some cases, especially when polymeric flocculants are used, long-chain polymer molecules can attach to multiple dye particles simultaneously, forming bridges between them. This leads to the formation of large, robust flocs that settle quickly. researchgate.net

For anionic dyes like this compound, a combination of charge neutralization and sweep flocculation is often the dominant removal mechanism. nih.gov The iron or aluminum hydroxides formed during coagulation can effectively neutralize the negative charges on the dye molecules and trap them within the forming flocs. nih.gov

Analytical Methodologies for Detection and Quantification of Acid Red 163

Chromatographic Techniques for Acid Red 163 Analysis

Chromatography is a powerful technique for separating and identifying components within a mixture. For a complex compound like this compound, both liquid and gas chromatography play significant roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of water-soluble dyes like this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. nih.govfrontiersin.org The development of a robust HPLC method is essential for accurately quantifying the dye in various samples, including textile wastewater. icm.edu.plresearchgate.net

A typical method development for this compound would involve a reverse-phase approach, which is well-suited for polar analytes. researchgate.net Key components of the method include:

Column: A C18 column is commonly selected for the separation of acid dyes, offering a non-polar stationary phase that interacts with the organic portions of the dye molecule. researchgate.netchemrj.org Column dimensions such as 250 mm length, 4.6 mm internal diameter, and 5 µm particle size are often used to achieve good separation efficiency. researchgate.netacs.org

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be employed. researchgate.netmdpi.com For instance, a mobile phase could be a mixture of an acetate (B1210297) buffer (e.g., 0.025 M sodium acetate at pH 5.95) and acetonitrile in a specific ratio (e.g., 70:30 v/v). researchgate.net The pH of the buffer is a critical parameter that affects the retention time and peak shape of the analyte.

Detector: A Photodiode Array (PDA) or UV-Vis detector is used for detection. researchgate.netchemrj.org The detector is set to the maximum absorption wavelength (λmax) of this compound to ensure the highest sensitivity.

Flow Rate and Temperature: A constant flow rate, typically around 1.0 mL/min, is maintained. researchgate.netchemrj.org The column temperature is also controlled, for example, at 40°C, to ensure reproducible retention times. researchgate.net

The method is validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure its specificity, linearity, accuracy, and precision. chemrj.orgeuropa.eu

Table 1: Example HPLC Method Parameters for Azo Dye Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | HPLC system with PDA Detector | researchgate.netchemrj.org |

| Column | C18, 250 mm x 4.6 mm, 5 µm | researchgate.netacs.org |

| Mobile Phase | Acetonitrile : Acetate Buffer (pH 5.95) (30:70 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netchemrj.org |

| Detection | UV-Vis or PDA at λmax | researchgate.netchemrj.org |

| Column Temp. | 40°C | researchgate.net |

| Injection Vol. | 10 µL | acs.org |

While HPLC is ideal for analyzing the parent this compound dye, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying its degradation products, which are often more volatile and less polar. icm.edu.plwikipedia.org The degradation of azo dyes can occur through various processes, such as biological treatment or advanced oxidation processes, resulting in smaller aromatic compounds like amines. lu.senih.gov

GC-MS combines two powerful techniques: gas chromatography separates the components of a mixture, and mass spectrometry provides detailed structural information for their identification. wikipedia.org The process for identifying degradation products of this compound using GC-MS typically involves:

Degradation and Extraction: The dye is subjected to a degradation process. The resulting solution, containing a mixture of byproducts, is then prepared for analysis. This often involves a liquid-liquid extraction step, for example, using ethyl acetate to transfer the organic degradation products from the aqueous solution to an organic solvent. scirp.org

GC Separation: The extracted sample is injected into the GC, where it is vaporized. The volatile compounds travel through a long, thin capillary column. Separation occurs based on the compounds' different boiling points and affinities for the column's stationary phase. wikipedia.org

MS Identification: As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (electron impact ionization), causing it to fragment into characteristic pieces. nih.gov The mass spectrometer sorts these fragments by their mass-to-charge ratio, producing a unique mass spectrum for each compound. wikipedia.orgnih.gov By comparing these spectra to established libraries (e.g., NIST library), the chemical structures of the degradation products can be positively identified. nih.gov This technique is considered a "gold standard" for forensic substance identification. wikipedia.org

This methodology has been successfully used to identify the breakdown products of other azo dyes in wastewater, confirming the cleavage of the azo bond and the formation of various aromatic amines. icm.edu.pl

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

Spectrophotometric Methods for this compound Monitoring

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method frequently used for the routine monitoring and quantification of colored compounds like this compound in aqueous solutions. frontiersin.orgsci-hub.se This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sci-hub.se

The procedure for monitoring this compound using spectrophotometry involves several key steps:

Determination of λmax: The first step is to determine the wavelength of maximum absorbance (λmax) for this compound. This is done by scanning a dilute solution of the dye across a range of wavelengths (e.g., 400-700 nm) to find the peak absorbance. upi.edu Performing measurements at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. upi.edu For similar dyes like Acid Red 1, the λmax is around 530 nm. photochemcad.com

Preparation of Standard Solutions: A series of standard solutions with known concentrations of this compound are prepared through precise serial dilutions of a stock solution. japtronline.com

Calibration Curve Construction: The absorbance of each standard solution is measured at the predetermined λmax using a spectrophotometer, with a suitable blank (e.g., distilled water or the same solvent used for the standards) to zero the instrument. researchgate.net A calibration curve is then plotted with absorbance on the y-axis versus concentration on the x-axis. A linear relationship should be observed within a certain concentration range. japtronline.com

Sample Analysis: The absorbance of the unknown sample containing this compound is measured under the same conditions. The concentration of the dye in the sample can then be determined by interpolating its absorbance value on the calibration curve. researchgate.net

This method is particularly useful for monitoring the decolorization of dye solutions during wastewater treatment processes. researchgate.net

Table 2: Key Parameters in Spectrophotometric Analysis

| Parameter | Description | Importance |

|---|---|---|

| λmax | Wavelength of Maximum Absorbance | Ensures maximum sensitivity and accuracy. upi.edu |

| Calibration Curve | Plot of Absorbance vs. Concentration | Used to quantify the unknown sample concentration. japtronline.com |

| Beer-Lambert Law | A = εbc (Absorbance = Molar Absorptivity × Path Length × Concentration) | The underlying principle for quantitative analysis. sci-hub.se |

| Linear Range | The concentration range where absorbance is directly proportional to concentration. | Defines the working range of the method. upi.edu |

Development and Validation of Trace Analysis Methods for this compound in Environmental Samples

Detecting this compound at trace levels in complex environmental matrices like river water or soil requires highly sensitive and selective analytical methods. researchgate.net The development and validation of these methods are critical to assess environmental contamination and ensure data quality. The process generally involves sample pre-concentration followed by advanced instrumental analysis. semanticscholar.org

Sample Preparation and Pre-concentration: Environmental samples often contain the target analyte at very low concentrations, along with numerous interfering substances. inorganicventures.com Therefore, a sample preparation step is crucial to extract and concentrate the dye before analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. semanticscholar.orgmdpi.com

In SPE, a water sample is passed through a cartridge containing a solid adsorbent (e.g., C18).

this compound, being a relatively non-polar organic molecule, is retained on the adsorbent material while more polar matrix components pass through.

The dye is then eluted from the cartridge using a small volume of an organic solvent, resulting in a cleaner and more concentrated sample. researchgate.net

Instrumental Analysis: For trace-level quantification, highly sensitive techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often the methods of choice. semanticscholar.orgshimadzu.com LC-MS/MS offers excellent selectivity and very low detection limits, allowing for the reliable measurement of pollutants in complex matrices.

Method Validation: Once the analytical method is developed, it must be rigorously validated to demonstrate its fitness for purpose. europa.eu Validation is performed according to established guidelines, such as those from the ICH. europa.eu Key validation parameters include:

Linearity: Demonstrating a linear relationship between the instrument response and the analyte concentration over a specific range. mjcce.org.mk

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. mjcce.org.mkdergipark.org.tr

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. mjcce.org.mkdergipark.org.tr

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. chemrj.orgdergipark.org.tr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). chemrj.org

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. europa.eu

By developing and validating such trace analysis methods, regulatory bodies and researchers can accurately monitor the presence and fate of this compound in the environment.

Q & A

Q. What is the molecular structure and synthesis pathway of Acid Red 163?

this compound (C.I. This compound, CAS 13421-53-9) is a bis-azo compound with the molecular formula C₄₄H₃₄N₄Na₂O₁₂S₃ and a molecular weight of 952.94. Its synthesis involves three key steps:

Nitration : 1,1-Bis(4-aminophenyl)cyclohexane undergoes nitration.

Coupling : The nitrated product reacts with 4,6-dihydroxynaphthalene-1-sulfonic acid (2 moles) to form the azo bonds.

Esterification : The intermediate is treated with 1 mole of benzenesulfonyl chloride to stabilize the structure.

Characterization includes elemental analysis, mass spectrometry, and UV-Vis spectroscopy to confirm purity and structure .

Q. How can the solubility and spectral properties of this compound be characterized experimentally?

- Solubility : this compound is water-soluble and slightly soluble in ethanol. To test solubility, prepare saturated solutions in distilled water and ethanol at 25°C, followed by gravimetric analysis or UV-Vis absorbance measurements.

- Spectral Properties :

- Color Reactions : In concentrated sulfuric acid, it turns purple (λmax ~540 nm), shifting to pink upon dilution. Under HCl (pH <2), it transitions to red, and in NaOH (pH >12), it becomes reddish-brown. Use spectrophotometric titration to track these shifts.

- Stability Metrics : Conduct accelerated aging tests under UV light (e.g., ISO 105-B02) to measure photostability (rated 5/5) and colorfastness (e.g., wash durability rated 4/5) .

Advanced Research Questions

Q. How should researchers design experiments to assess the photostability and colorfastness of this compound under varying environmental conditions?

- Experimental Design :

- Photostability : Expose dyed substrates (e.g., wool, nylon) to xenon-arc lamps (ISO 105-B02) for 24–48 hours. Measure color retention using spectrophotometry (ΔE <2 indicates acceptable stability).

- Oxidative Stability : Treat samples with hydrogen peroxide (3–5% w/v) at 60°C for 1 hour. Quantify color loss via CIELAB metrics.

- Control Variables : Maintain consistent humidity (50±5%) and temperature (25±1°C). Include unexposed controls for baseline comparison.

- Data Interpretation : Use ANOVA to compare degradation rates across conditions. This compound typically shows 4/5 wash durability and 3/5 chlorine resistance .

Q. What methodologies are effective in resolving contradictions in reported stability data for this compound across studies?

- Root-Cause Analysis :

- Material Variability : Test dye purity (HPLC ≥98%) and substrate composition (e.g., wool vs. synthetic fibers).

- Protocol Differences : Replicate conflicting studies using standardized methods (e.g., ISO 105-C06 for wash testing).

- Statistical Reconciliation : Apply meta-analysis to aggregated data, weighting results by sample size and experimental rigor. For example, discrepancies in photostability (rated 3–5/5) may arise from UV exposure time or spectral output variations .

Q. How can researchers optimize the synthesis of this compound to enhance yield while minimizing byproducts?

- Methodological Adjustments :

- Reaction Stoichiometry : Adjust molar ratios of 4,6-dihydroxynaphthalene-1-sulfonic acid (1.8–2.2 moles) to reduce unreacted intermediates.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve coupling efficiency.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., mono-azo derivatives) and refine purification steps (e.g., recrystallization in ethanol-water mixtures).

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/methanol 3:1) and isolate pure dye via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.